molecular formula C11H13IN4O4 B3267153 4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

Cat. No.: B3267153
M. Wt: 392.15 g/mol
InChI Key: WHSIXKUPQCKWBY-INWNYVOZSA-N
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Description

5-Iodotubercidin: NSC 113939 , is a potent inhibitor of adenosine kinase. This compound is a purine derivative and has been extensively studied for its biochemical properties and potential therapeutic applications. It is known for its ability to inhibit various kinases, including casein kinase 1, insulin receptor tyrosine kinase, phosphorylase kinase, protein kinase A, casein kinase 2, protein kinase C, and Haspin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodotubercidin involves the iodination of tubercidin. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the tubercidin molecule. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures to ensure complete iodination .

Industrial Production Methods: Industrial production of 5-Iodotubercidin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production is carried out in specialized reactors designed to handle the specific reaction conditions required for iodination .

Chemical Reactions Analysis

Types of Reactions: 5-Iodotubercidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iodinated purine derivatives, while reduction can result in deiodinated tubercidin .

Scientific Research Applications

5-Iodotubercidin has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study kinase inhibition and enzyme kinetics.

    Biology: The compound is used to investigate cellular signaling pathways and the role of adenosine kinase in various biological processes.

    Medicine: 5-Iodotubercidin has potential therapeutic applications in cancer treatment due to its ability to inhibit kinases involved in tumor growth and proliferation.

    Industry: The compound is used in the development of kinase inhibitors and other pharmaceutical agents

Mechanism of Action

The primary mechanism of action of 5-Iodotubercidin involves the inhibition of adenosine kinase. By mimicking adenosine triphosphate, the compound binds to the active site of adenosine kinase, preventing the phosphorylation of adenosine. This inhibition leads to an increase in intracellular adenosine levels, which can affect various cellular processes, including glycogen synthesis and fatty acid metabolism .

Comparison with Similar Compounds

Uniqueness: 5-Iodotubercidin is unique due to its potent inhibitory effect on adenosine kinase and its ability to inhibit multiple kinases. The presence of the iodine atom enhances its binding affinity and specificity for the kinase active site, making it a valuable tool in biochemical research and potential therapeutic applications .

Properties

IUPAC Name

(2R,4R,5R)-2-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15)/t5-,7+,8?,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSIXKUPQCKWBY-INWNYVOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-Amino-5-iodo-7-(beta-D-ribofuranosyl)pyrrolo[2,3-d]pyrimidine

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